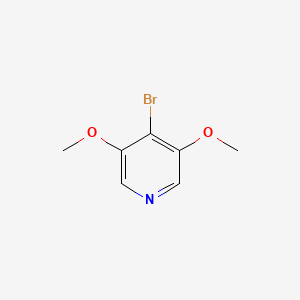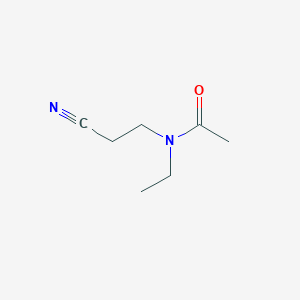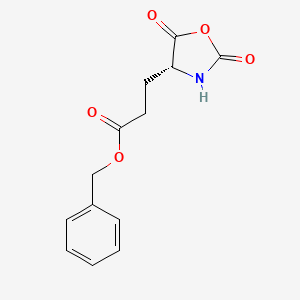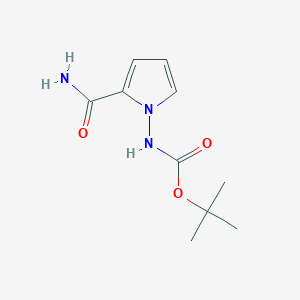
4-Bromo-3,5-dimethoxypyridine
Übersicht
Beschreibung
4-Bromo-3,5-dimethoxypyridine is a chemical compound with the CAS Number: 1033610-45-5 . It has a molecular weight of 218.05 and its IUPAC name is 4-bromo-3,5-dimethoxypyridine . It is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4-Bromo-3,5-dimethoxypyridine involves a three-stage process . The first stage involves the reaction of 3,5-dimethoxypyridine with n-butyllithium in tetrahydrofuran and cyclohexane at -78 - 20℃ for about 5 minutes . The second stage involves the addition of bromine to the reaction mixture . The final stage involves quenching the reaction with 10% sodium thiosulfate (aq) and extracting with ethyl acetate .Molecular Structure Analysis
The molecular formula of 4-Bromo-3,5-dimethoxypyridine is C7H8BrNO2 . The InChI code is 1S/C7H8BrNO2/c1-10-5-3-9-4-6 (11-2)7 (5)8/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
4-Bromo-3,5-dimethoxypyridine is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Other Compounds
“4-Bromo-3,5-dimethoxypyridine” can serve as a starting material or intermediate in the synthesis of other complex organic compounds. Its bromine atom makes it a good candidate for various substitution reactions, allowing for the introduction of other functional groups .
Pharmaceutical Research
This compound could potentially be used in pharmaceutical research. The pyridine ring is a common motif in many pharmaceuticals, and the bromine atom could be replaced with various pharmacophores during drug synthesis .
Material Science
In material science, “4-Bromo-3,5-dimethoxypyridine” could be used in the synthesis of novel materials. The ability to modify the compound through various chemical reactions could lead to materials with unique properties .
Agricultural Chemistry
“4-Bromo-3,5-dimethoxypyridine” could potentially be used in the development of new pesticides or herbicides. The pyridine ring is a common structure in these types of compounds .
Development of Dyes and Pigments
The pyridine ring system of “4-Bromo-3,5-dimethoxypyridine” could potentially be utilized in the development of new dyes and pigments .
Research into Novel Reactions
“4-Bromo-3,5-dimethoxypyridine” could be used in research into novel chemical reactions. The presence of both the bromine atom and the pyridine ring could allow for unique reactivity .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-3,5-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-9-4-6(11-2)7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEQDTASUOQIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731252 | |
| Record name | 4-Bromo-3,5-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033610-45-5 | |
| Record name | 4-Bromo-3,5-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528372.png)


![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B1528379.png)

